

Muramyl Dipeptide (MDP) as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide

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Compound of Interest

Compound Name: *Muramyl Dipeptide*

Cat. No.: *B1199327*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Muramyl Dipeptide** (MDP) as a key Pathogen-Associated Molecular Pattern (PAMP). It details its recognition by the innate immune system, the subsequent signaling cascades, and its implications in immunology and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of MDP's role in innate immunity.

Introduction to Muramyl Dipeptide (MDP)

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all Gram-positive and Gram-negative bacteria.[1][2][3][4] It is a component of the bacterial cell wall that is released during bacterial growth and division.[5] As a PAMP, MDP is recognized by the host's innate immune system, triggering a cascade of events that lead to an inflammatory response aimed at eliminating the invading pathogen. The primary intracellular receptor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).

The recognition of MDP by NOD2 is crucial for initiating a proper immune response to bacterial infections. Dysregulation of this pathway has been implicated in various inflammatory conditions, including Crohn's disease, highlighting its importance in maintaining immune homeostasis. Furthermore, the potent immunostimulatory properties of MDP have led to its investigation as a vaccine adjuvant and in cancer therapy.

Recognition of MDP by NOD2

The innate immune system relies on a class of receptors known as Pattern Recognition Receptors (PRRs) to detect PAMPs. NOD2 is a cytosolic PRR that specifically recognizes MDP. Biochemical evidence has demonstrated a direct, high-affinity interaction between NOD2 and MDP. The leucine-rich repeat (LRR) domain of NOD2 is the proposed site for this interaction.

The binding of MDP to the LRR domain of NOD2 induces a conformational change in the protein, leading to its activation and the initiation of downstream signaling. The stereochemistry of MDP is important for its recognition by NOD2, with the L-D isomer being the biologically active form.

Quantitative Data: MDP-NOD2 Interaction and Cellular Responses

The interaction between MDP and NOD2, as well as the subsequent cellular responses, can be quantified. The following tables summarize key quantitative data from various studies.

Parameter	Value	Method	Reference
Binding Affinity (KD) of NOD2 for MDP			
MDP-(D) isomer	51 ± 18 nM	Surface Plasmon Resonance (SPR)	
MDP-(L) isomer	150 ± 24 nM	Surface Plasmon Resonance (SPR)	
Cellular Activation by MDP Isomers			
MDP-(D) isomer	Activates NF-κB at low concentrations	NF-κB Luciferase Reporter Assay	
MDP-(L) isomer	Activates NF-κB at higher concentrations	NF-κB Luciferase Reporter Assay	
Effect of M. leprae MDP on NOD2 Activation			
Amidated M. leprae MDP (0.01 µg/ml)	More potent NOD2 activator	HEK NOD2 Reporter Cell Line	
Amidated M. leprae MDP (0.1 µg/ml)	More potent NOD2 activator	HEK NOD2 Reporter Cell Line	
Amidated M. leprae MDP (1 µg/ml)	No significant difference from non-amidated form	HEK NOD2 Reporter Cell Line	

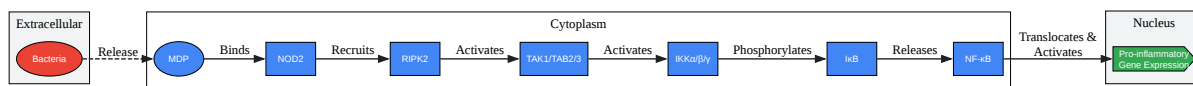
Cytokine	Cell Type	MDP Concentration	Response	Reference
TNF- α , IL-1 β , IL-6	Human Monocyte-Derived DCs	Not specified	Pre-stimulation with MDP reduces cytokine response to TLR ligands	
TNF- α	RAW264.7 cells	100 μ g/ml	Pre-treatment with MDP inhibits subsequent MDP-induced TNF- α release	
IFN- γ , TNF- α , IL-2	Splenocytes from TCR-Tg mice	10 μ g/ml	Synergistically increases antigen-specific cytokine production with G1 domain of PG	
IL-17	Splenocytes from TCR-Tg mice	10 μ g/ml	No significant alteration of G1-induced production	

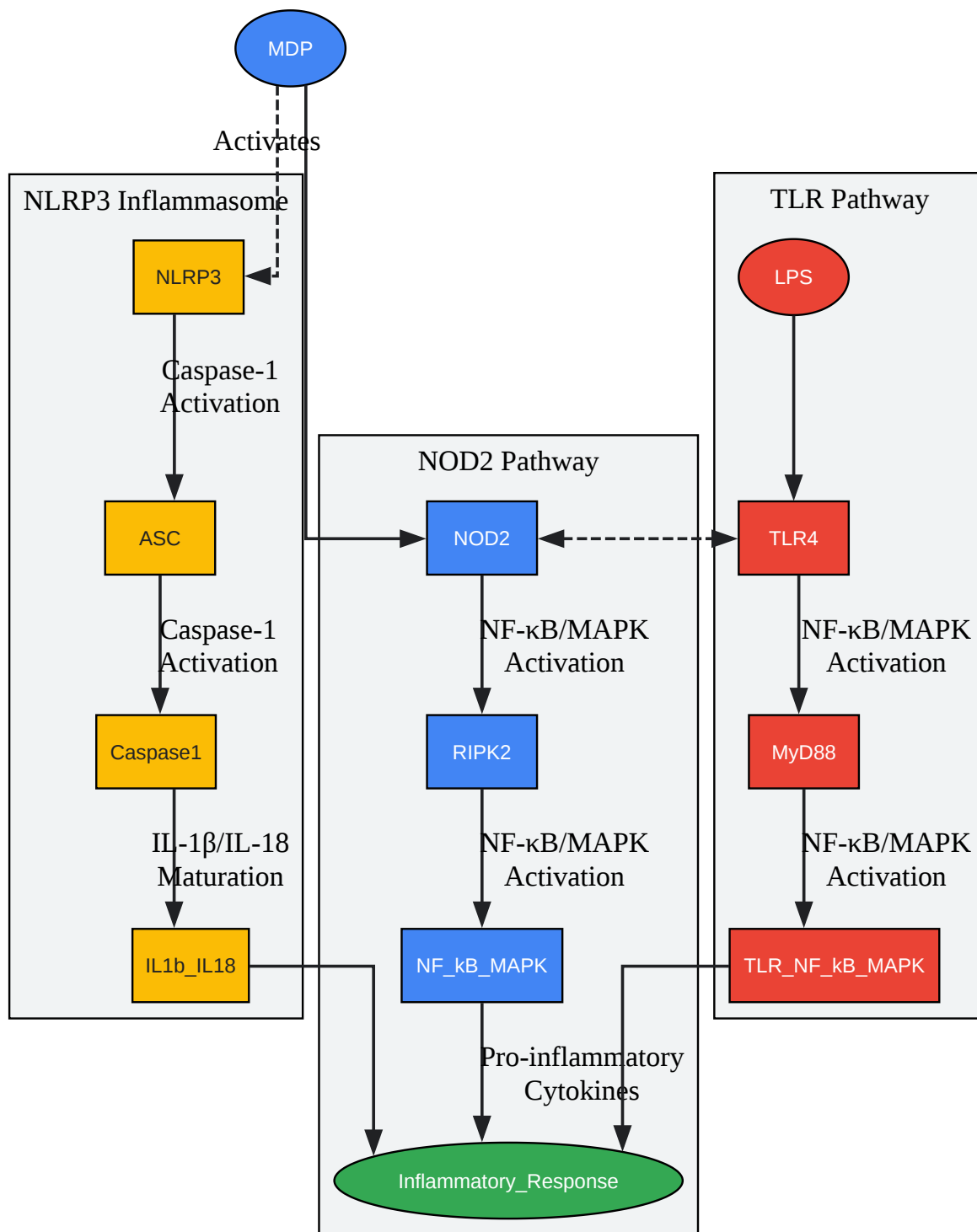
Signaling Pathways Activated by MDP

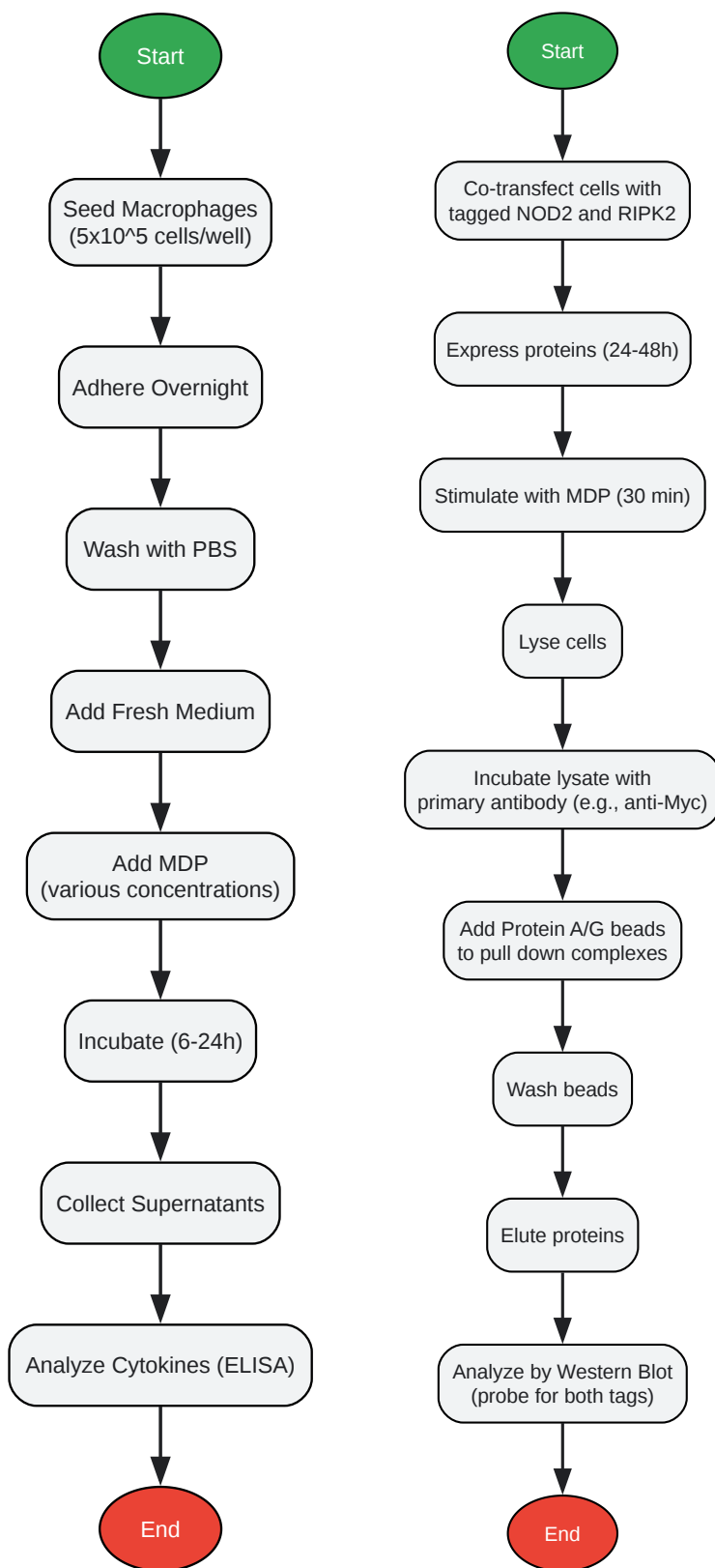
Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of downstream signaling molecules. This initiates a signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory mediators.

The primary signaling pathway activated by NOD2 involves the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the CARD domains of both proteins. The formation of the NOD2-RIPK2 complex, often referred to as the "nodosome," is a critical step in signal transduction.

Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling components, including the TAK1-TAB2-TAB3 complex and the IKK complex (IKK α , IKK β , and NEMO/IKK γ). This leads to the activation of the NF- κ B and MAPK pathways.







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